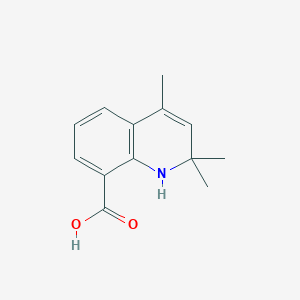
(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Early Discovery Research
This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of research where scientists are exploring new ideas and hypotheses. The exact applications can vary widely depending on the specific research goals .
Laser Dye Studies
While not the exact compound, a similar compound with a structure of (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) has been synthesized and examined as a new laser medium . The photophysical properties of this compound were investigated under the influence of solvents, concentrations, and pump power excitations . It’s possible that “(E)-3-cyclopropyl-N’-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide” could have similar applications in the field of laser dyes.
Synthesis of Novel Compounds
The compound could potentially be used in the synthesis of novel compounds. For instance, N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . This suggests that “(E)-3-cyclopropyl-N’-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide” could also be used in similar reactions to synthesize new compounds.
Safety and Hazards
This compound is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/eye protection/face protection should be worn .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-ethoxybenzaldehyde with cyclopropyl hydrazine to form (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)hydrazinecarboxamide, which is then reacted with 1-bromo-3-chloropropane to form (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)hydrazinecarboxamide. This compound is then reacted with hydrazine hydrate and 1H-pyrazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "cyclopropyl hydrazine", "1-bromo-3-chloropropane", "hydrazine hydrate", "1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with cyclopropyl hydrazine in ethanol to form (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)hydrazinecarboxamide.", "Step 2: Reaction of (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)hydrazinecarboxamide with 1-bromo-3-chloropropane in ethanol to form (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)hydrazinecarboxamide.", "Step 3: Reaction of (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)hydrazinecarboxamide with hydrazine hydrate and 1H-pyrazole-5-carboxylic acid in ethanol to form (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide." ] } | |
Numéro CAS |
1285541-07-2 |
Nom du produit |
(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide |
Formule moléculaire |
C18H22N4O2 |
Poids moléculaire |
326.4 |
Nom IUPAC |
5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-3-15(12-7-9-14(10-8-12)24-4-2)19-22-18(23)17-11-16(20-21-17)13-5-6-13/h7-11,13H,3-6H2,1-2H3,(H,20,21)(H,22,23)/b19-15+ |
Clé InChI |
VYYXGFFKAITZBO-XDJHFCHBSA-N |
SMILES |
CCC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



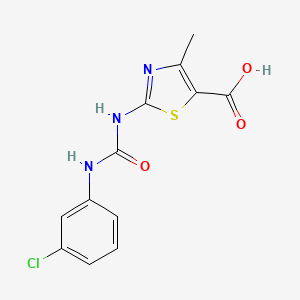
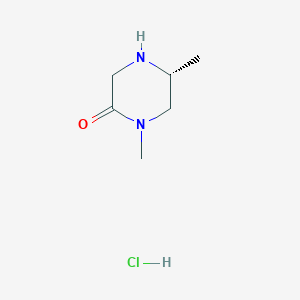
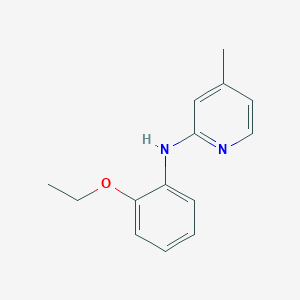
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2534683.png)
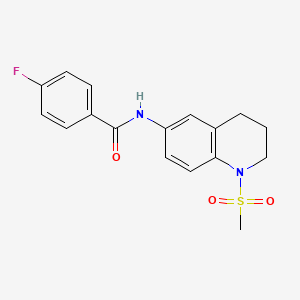
![(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534685.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2534690.png)
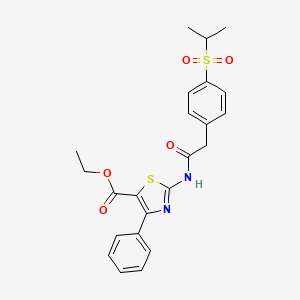

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)
![1-[2-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2534695.png)
![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)
